NK-1 Antagonist 1
Overview
Description
. It was initially developed by Merck Sharp & Dohme Corp. for the treatment of various conditions, including chemotherapy-induced nausea and vomiting, cough, depressive disorder, and overactive bladder .
Preparation Methods
The synthesis of SCH-900978 involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as the trifluoromethylphenyl and triazolyl groups, are introduced through nucleophilic substitution and other reactions.
Final Assembly: The final compound is assembled by linking the functionalized piperidine ring with other molecular fragments through condensation reactions
Industrial production methods for SCH-900978 would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring high purity and yield through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
SCH-900978 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SCH-900978 has been extensively studied for its potential therapeutic applications. Some of its key research applications include:
Chemotherapy-Induced Nausea and Vomiting: SCH-900978 has shown promise in reducing nausea and vomiting in patients undergoing chemotherapy.
Cough: The compound has been investigated for its potential to alleviate chronic cough.
Depressive Disorder: Research has explored its use in treating major depressive disorder.
Overactive Bladder: SCH-900978 has been studied for its ability to manage symptoms of overactive bladder.
Mechanism of Action
SCH-900978 exerts its effects by acting as an antagonist of neuropeptide receptors, specifically the neurokinin-1 (NK-1) receptor . By blocking the NK-1 receptor, the compound inhibits the binding of substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation . This antagonistic action leads to the therapeutic effects observed in conditions such as nausea, cough, and depression.
Comparison with Similar Compounds
SCH-900978 is unique in its specific antagonistic action on the NK-1 receptor. Similar compounds include other NK-1 receptor antagonists such as:
Aprepitant: Used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another NK-1 receptor antagonist used for similar indications.
Compared to these compounds, SCH-900978 may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties, although further research is needed to fully elucidate its unique characteristics.
Properties
IUPAC Name |
(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWFJDLNLZWDP-ZGNKEGEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873947-10-5 | |
Record name | SCH-900978 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-900978 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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